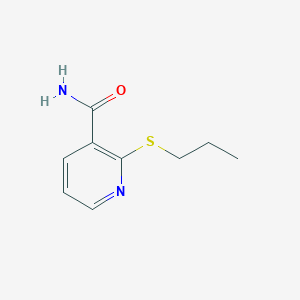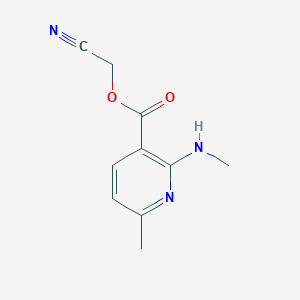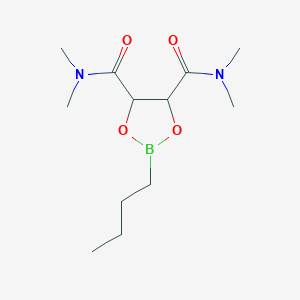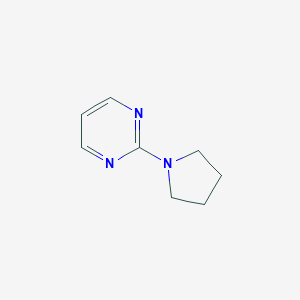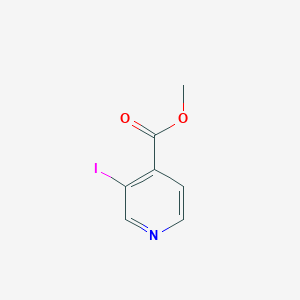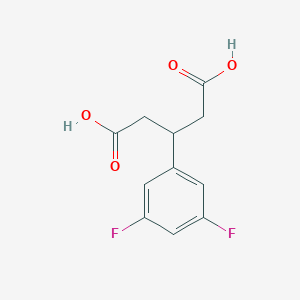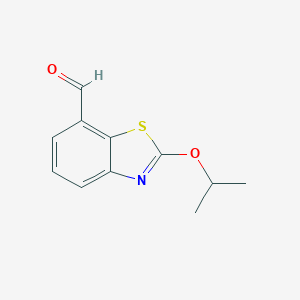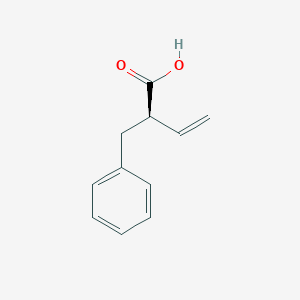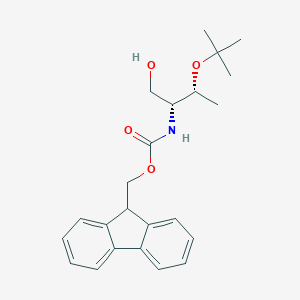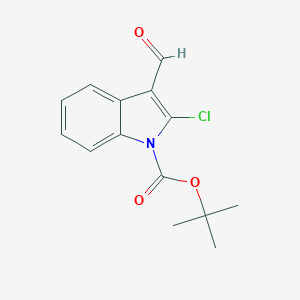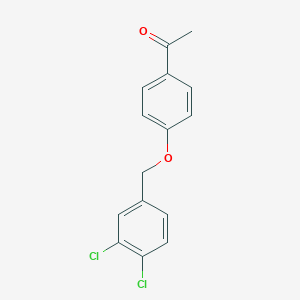![molecular formula C28H26O11 B071455 3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol CAS No. 186605-76-5](/img/structure/B71455.png)
3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol
Overview
Description
“3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol” is a compound with intricate molecular architecture. Its study encompasses various domains such as synthesis methods, molecular structure elucidation, chemical reactivity, and physical and chemical properties.
Synthesis Analysis
The synthesis of compounds related to “3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol” involves complex chemical reactions, often employing hydrogen-bonded assemblies and oxidation processes to achieve desired structures. For instance, the oxidation of benzylphenol derivatives with silver oxide in alcoholic media forms benzylic ethers, showcasing a method to construct complex molecules (Jurd & Wong, 1981).
Molecular Structure Analysis
X-ray crystallography provides insights into the molecular structure, revealing hydrogen-bonding networks and possible weak inter-sheet π-π interactions in derivatives of phenol. These structural analyses are crucial for understanding the compound's behavior and reactivity (Masci & Thuéry, 2002).
Chemical Reactions and Properties
Chemical reactions involving “3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol” derivatives are characterized by their selectivity and yield. For example, the methoxycarbonylation of phenylethyne catalyzed by specific palladium complexes highlights the regioselectivity and efficiency in forming unsaturated esters or diesters through cascade reactions (Núñez Magro et al., 2010).
Scientific Research Applications
The compound's derivatives have been explored in studies related to the oxidation of phenols, offering insights into the synthesis of benzylic ethers and dimers. These ethers serve as intermediates for various compounds, as discussed by Jurd and Wong (Jurd & Wong, 1981).
It has applications in the synthesis of hexacyclic bimetallic tin compounds, contributing to the field of organometallic chemistry, as reported by Jiménez‐Pérez et al. (Jiménez‐Pérez et al., 2000).
The compound's derivatives play a role in the ring cleavage of 1,3-Dithiole- and 1,3-Diselenole-2-thiones, as studied by Iyoda, Watanabe, and Miyake (Iyoda, Watanabe, & Miyake, 2004).
Holt and Caignan explored its derivatives as potential antiarrhythmic pharmaceuticals with Ca2+ antagonistic activity in L-type voltage-gated channels (Holt & Caignan, 2000).
The compound's derivatives were used to study hydrogen-bonded assemblages in phenols, providing valuable insights into molecular structure and interactions, as detailed by Masci and Thuéry (Masci & Thuéry, 2002).
Feng and Liu investigated its role in the antioxidant abilities of phenolic and enolic hydroxyl groups in curcumin (Feng & Liu, 2009).
In the field of catalysis, Bozell, Hames, and Dimmel explored its role in the cobalt-Schiff base complex-catalyzed oxidation of para-substituted phenolics (Bozell, Hames, & Dimmel, 1995).
Hong-yan Huo reported on the synthesis of the first generation unsymmetrical conjugated dendrimer with an azobenzene core, involving a derivative of this compound (Huo, 2011).
properties
IUPAC Name |
dimethyl 5-[[3-[[3,5-bis(methoxycarbonyl)phenoxy]methyl]-5-hydroxyphenyl]methoxy]benzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O11/c1-34-25(30)18-8-19(26(31)35-2)11-23(10-18)38-14-16-5-17(7-22(29)6-16)15-39-24-12-20(27(32)36-3)9-21(13-24)28(33)37-4/h5-13,29H,14-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUINPRIDFWVMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OCC2=CC(=CC(=C2)O)COC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456019 | |
| Record name | 3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol | |
CAS RN |
186605-76-5 | |
| Record name | 3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone](/img/structure/B71373.png)
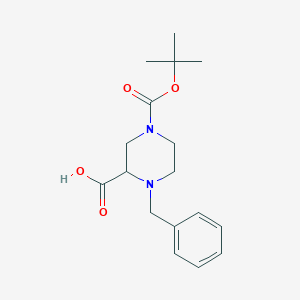
![N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide](/img/structure/B71376.png)
